3-Methyloxetane-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of carboxylic acid derivatives is a common theme in the provided papers. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions and using diastereomeric salt formation or chromatography on a chiral stationary phase . Similarly, the synthesis of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was performed using Et3SiH/I2 as a reducing agent . These methods could potentially be adapted for the synthesis of 3-methyloxetane-3-carboxylic acid.
Molecular Structure Analysis
The molecular structure of carboxylic acids and their derivatives is crucial for their reactivity and physical properties. For example, in the case of 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, the 1,3-dioxane ring adopts a chair conformation with substituents occupying equatorial sites, and the carboxyl group has an axial inclination . This information about ring conformations and substituent positions can be relevant when considering the molecular structure of 3-methyloxetane-3-carboxylic acid.
Chemical Reactions Analysis
Carboxylic acids can participate in various chemical reactions. The paper discussing 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone as a fluorescence derivatization reagent for carboxylic acids highlights the reactivity of carboxylic acids in forming fluorescent derivatives . Additionally, the aza-Friedel-Crafts reactions catalyzed by carboxylic acids for the synthesis of 3-substituted indoles demonstrate the versatility of carboxylic acids in synthetic chemistry . These reactions could be relevant to the chemical behavior of 3-methyloxetane-3-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxylic acids are influenced by their molecular structure. The evaluation of oxetan-3-ol and its derivatives as bioisosteres of the carboxylic acid functional group indicates that the oxetane ring can mimic the properties of carboxylic acids . This suggests that 3-methyloxetane-3-carboxylic acid may have similar properties to other carboxylic acids with an oxetane ring. The study of methylated 6-hydroxypyridazine-3-carboxylic acid and its analogs also provides insights into the effects of methylation on intermolecular interactions and lipophilicity , which could be extrapolated to understand the properties of 3-methyloxetane-3-carboxylic acid.
Scientific Research Applications
1. Photodynamic Therapy for Cancer
3-Methyloxetane-3-carboxylic acid derivatives have shown potential in cancer treatment, particularly in photodynamic therapy (PDT). A study by Patel et al. (2016) investigated near-infrared bacteriochlorin analogues, including a carboxylic acid derivative, for their efficacy in fluorescence imaging and PDT for cancer. The carboxylic acid derivative demonstrated high photosensitizing efficacy, making it a promising agent for cancer treatment (Patel et al., 2016).
2. Synthesis and Evaluation as Bioisosteres
The oxetane ring, including 3-Methyloxetane-3-carboxylic acid, is studied as a potential surrogate for the carboxylic acid functional group. Lassalas et al. (2017) evaluated oxetan-3-ol and derivatives thereof, including thietan-3-ol and their sulfoxide and sulfone derivatives, as potential carboxylic acid bioisosteres. These compounds were synthesized and evaluated for their physicochemical properties, indicating their potential as isosteric replacements of the carboxylic acid moiety (Lassalas et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-methyloxetane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-5(4(6)7)2-8-3-5/h2-3H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPZEEUNGQSAIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554640 | |
Record name | 3-Methyloxetane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyloxetane-3-carboxylic acid | |
CAS RN |
28562-68-7 | |
Record name | 3-Methyloxetane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-3-oxetanecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.